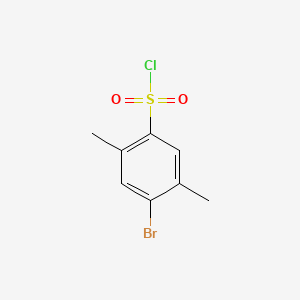

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-bromo-2,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZAPNSSTHUFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678906 | |

| Record name | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14207-30-8 | |

| Record name | 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride" spectroscopic data

Technical Whitepaper: Characterization and Synthetic Utility of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

Introduction & Structural Context[1][2][3][4][5]

This compound (CAS: 14207-30-8) represents a critical bifunctional scaffold in medicinal chemistry and materials science. Its utility stems from its unique substitution pattern on the benzene ring, offering two distinct electrophilic handles with orthogonal reactivity:

-

Sulfonyl Chloride (

): Highly reactive toward nucleophiles (amines, alcohols) for sulfonamide or sulfonate ester formation. -

Aryl Bromide (

): A stable handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to be utilized after sulfonylation.

The presence of methyl groups at the 2 and 5 positions introduces steric parameters that influence both the regioselectivity of its synthesis and the conformational dynamics of its derivatives. This guide provides a definitive spectroscopic reference and handling protocol for researchers utilizing this intermediate.

Synthetic Pathway & Mechanism[6]

The industrial and laboratory-scale synthesis of this compound is achieved via the electrophilic aromatic substitution (chlorosulfonation) of 1-bromo-2,5-dimethylbenzene (2-bromo-p-xylene).

Mechanistic Insight: The reaction is governed by the directing effects of the substituents. The methyl group at position 5 (ortho-director) and the bromine at position 1 (para-director) cooperatively activate position 4 for electrophilic attack by the chlorosulfonium ion. Position 3 is sterically crowded, and position 6 is less electronically favorable.

Graphviz Diagram 1: Synthesis & Mechanism

Caption: Regioselective chlorosulfonation of 2-bromo-p-xylene driven by cooperative ortho/para directing effects.

Spectroscopic Profile

The following data represents the standard spectroscopic fingerprint for high-purity (>97%) material.

Nuclear Magnetic Resonance (NMR)

The

Table 1:

| Position | Assignment | Shift ( | Multiplicity | Integration | Structural Insight |

| Ar-H (C6) | Ortho to | 7.95 – 8.05 | Singlet (s) | 1H | Significantly deshielded by the strong electron-withdrawing cone of the sulfonyl group. |

| Ar-H (C3) | Ortho to Br | 7.50 – 7.60 | Singlet (s) | 1H | Moderately deshielded by Bromine; appears upfield relative to H6. |

| Ar-CH3 (C2) | Ortho to | 2.65 – 2.75 | Singlet (s) | 3H | Deshielded relative to standard aryl-methyls due to |

| Ar-CH3 (C5) | Ortho to Br | 2.40 – 2.48 | Singlet (s) | 3H | Standard chemical shift for a methyl group ortho to a halogen. |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid diagnostic tool to confirm the integrity of the sulfonyl chloride moiety, which is prone to hydrolysis.

Table 2: Key IR Absorptions

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 1370 – 1385 | Strong asymmetric sulfonyl stretch. Loss of this peak indicates hydrolysis. | |

| 1170 – 1185 | Strong symmetric sulfonyl stretch. | |

| ~1050 | Aryl bromide stretch (often overlapped). | |

| ~2900 - 3000 | Aromatic and aliphatic C-H stretches. |

Mass Spectrometry (MS)

The mass spectrum is definitive due to the unique isotopic signatures of Bromine (

-

Molecular Ion (

): 282, 284, 286 Da. -

Pattern: A characteristic "triplet-like" cluster for

, -

Base Peak: Often

(loss of chlorine) or

Experimental Protocol: Synthesis & Isolation

Safety Warning: Chlorosulfonic acid is violently corrosive and reacts explosively with water. All operations must be performed in a fume hood with proper PPE (face shield, chemically resistant gloves).

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl/SOx fumes.

-

Charging: Charge the flask with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C using an ice/salt bath.

-

Addition: Dissolve 1-Bromo-2,5-dimethylbenzene (1.0 equiv) in a minimal amount of dry dichloromethane (DCM) or add neat if liquid. Add dropwise to the acid over 30–45 minutes, maintaining internal temperature <5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (quench aliquot in methanol) or LC-MS.

-

-

Quenching (Critical): Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring. Caution: Exothermic reaction.

-

Extraction: Extract the aqueous slurry with DCM (

). -

Washing: Wash combined organics with cold water, then cold saturated

(until pH neutral), and finally brine. -

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure ( -

Purification: Recrystallize from Hexanes/Ethyl Acetate or Petroleum Ether to obtain white/off-white crystals.

Quality Control & Handling Logic

The primary degradation pathway is hydrolysis to the sulfonic acid. The following logic gate ensures material integrity before use in sensitive couplings.

Graphviz Diagram 2: QC Decision Tree

Caption: Analytical decision matrix for validating sulfonyl chloride integrity prior to use.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14207-30-8, 4-Bromo-2,5-dimethylbenzenesulfonyl chloride. Retrieved from [Link]

- Goumont, R., et al. (2009).Nucleophilic Aromatic Substitution in 2,5-Dimethylbenzenesulfonyl Derivatives. Journal of Organic Chemistry. (Contextual grounding for steric effects in 2,5-dimethyl systems).

Introduction: The Role of Vibrational Spectroscopy in Synthetic Chemistry

An In-depth Technical Guide to the Infrared Spectral Analysis of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

In the landscape of drug development and materials science, the unambiguous structural confirmation of synthetic intermediates is paramount. This compound is a key building block, valued for its reactive sulfonyl chloride moiety and specifically substituted aromatic ring, which allows for the precise introduction of the 2,5-dimethyl-4-bromophenylsulfonyl group in complex molecule synthesis. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique for verifying the identity and purity of such compounds.[1][2] This guide provides a detailed examination of the IR spectral characteristics of this compound, blending theoretical principles with practical, field-proven methodologies for its analysis.

Molecular Architecture and Predicted Vibrational Modes

The infrared spectrum of a molecule is a direct manifestation of its covalent bond vibrations. By analyzing the structure of this compound, we can predict the characteristic frequencies at which its functional groups will absorb infrared radiation.

The molecule is comprised of several distinct components, each with its own vibrational signature:

-

The Sulfonyl Chloride Group (-SO₂Cl): This is the most polar and one of the most prominent features in the IR spectrum. The two sulfur-oxygen double bonds (S=O) give rise to two distinct, strong stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[3] Furthermore, the sulfur-chlorine (S-Cl) single bond has a characteristic stretching vibration at a much lower wavenumber.[4]

-

The Tetrasubstituted Aromatic Ring: The benzene ring exhibits several characteristic vibrations. These include weak aromatic C-H stretching absorptions above 3000 cm⁻¹, in-ring C=C stretching vibrations of variable intensity in the 1600-1450 cm⁻¹ region, and, most diagnostically, out-of-plane C-H bending vibrations.[5][6] The substitution pattern—in this case, 1,2,4,5-tetrasubstitution—strongly influences the position and number of these out-of-plane bending bands in the fingerprint region.[1][7]

-

Methyl Groups (-CH₃): The two methyl substituents will produce characteristic aliphatic C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations.

-

The Carbon-Bromine Bond (C-Br): The C-Br bond stretch is expected to appear as a strong absorption in the low-frequency fingerprint region of the spectrum.[8]

Theoretical Infrared Spectrum Profile

Based on established group frequency correlations, a detailed theoretical IR spectrum for this compound can be constructed. The key is not just to identify a peak, but to understand that its precise location and intensity are modulated by the overall electronic environment of the molecule. For instance, the strong electron-withdrawing nature of the -SO₂Cl group influences the vibrations of the adjacent aromatic ring.

The following table summarizes the anticipated absorption bands, their origins, and their expected characteristics.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Methyl C-H | Asymmetric & Symmetric Stretch | 2980 - 2850 | Medium |

| Aromatic C=C | In-Ring C=C Stretch | 1600 - 1450 | Medium to Weak (multiple bands) |

| Methyl C-H | Asymmetric & Symmetric Bending | 1465 - 1370 | Medium |

| Sulfonyl S=O | Asymmetric Stretch | 1410 - 1370 | Strong, Sharp |

| Sulfonyl S=O | Symmetric Stretch | 1205 - 1165 | Strong, Sharp |

| Aromatic C-H | Out-of-Plane C-H Bending | 900 - 850 | Strong |

| Aryl C-Br | C-Br Stretch | 680 - 515 | Medium to Strong |

| Sulfonyl S-Cl | S-Cl Stretch | 390 - 370 | Medium |

Note: The S-Cl stretch may fall below the detection range of standard mid-IR (4000-400 cm⁻¹) spectrometers.

The two most definitive peaks for confirming the presence of the arylsulfonyl chloride moiety are the strong, sharp S=O stretching bands.[3] The region between 900 cm⁻¹ and 650 cm⁻¹ is particularly diagnostic for the substitution pattern of the benzene ring.[9][10] For a 1,2,4,5-tetrasubstituted ring with two adjacent hydrogens, a strong out-of-plane C-H bending band is expected around 870 cm⁻¹.

A Validated Experimental Protocol for Spectrum Acquisition

Trustworthy data originates from a meticulously executed and well-documented experimental protocol. The following procedure ensures high-quality, reproducible IR spectra for solid samples like this compound.

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is chosen for its ability to produce high-quality spectra of solid samples, free from solvent interference.

-

Material Purity: Use only high-purity, spectroscopy-grade KBr that has been thoroughly dried in an oven at ~110°C for at least 4 hours and stored in a desiccator. Moisture is the primary source of spectral contamination, appearing as a broad band around 3400 cm⁻¹ (O-H stretch).

-

Grinding: Add approximately 1-2 mg of the this compound sample to ~200 mg of dry KBr in an agate mortar.

-

Homogenization: Grind the mixture gently but thoroughly for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects (the Christiansen effect).

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply a vacuum to the die for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

-

Compression: Increase the pressure on the die to approximately 8-10 tons and hold for 2 minutes.

-

Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or trapped air and should be discarded.

Instrumentation and Data Acquisition

-

Background Spectrum: Ensure the sample compartment of the Fourier Transform Infrared (FTIR) spectrometer is empty and clean. Purge the instrument with dry air or nitrogen if available. Collect a background spectrum with at least 32 scans at a resolution of 4 cm⁻¹. This spectrum accounts for atmospheric CO₂ and H₂O, as well as the instrument's intrinsic response.

-

Sample Spectrum: Place the KBr pellet in the sample holder.

-

Acquisition: Collect the sample spectrum using the same parameters as the background (≥32 scans, 4 cm⁻¹ resolution). The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, presented in units of transmittance or absorbance.

Workflow for Spectral Interpretation and Structural Validation

Acquiring the spectrum is only the first step; rigorous interpretation against theoretical predictions validates the molecular structure. The process follows a logical workflow to ensure no key feature is overlooked.

Caption: Workflow for IR Spectral Analysis and Structural Verification.

Interpreting the Spectrum:

-

High-Frequency Region (>1600 cm⁻¹): Immediately look for the C-H stretching vibrations. Confirm the presence of weak aromatic C-H stretches just above 3000 cm⁻¹ and medium aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

-

The Diagnostic Region (1450-1100 cm⁻¹): This region is critical. Scan for the two most intense and sharpest bands in the entire spectrum. These should correspond to the asymmetric S=O stretch (~1380 cm⁻¹) and the symmetric S=O stretch (~1180 cm⁻¹).[7] Their presence and high intensity are primary confirmation of the sulfonyl chloride group.

-

Fingerprint Region (<1000 cm⁻¹): This complex region provides the "fingerprint" of the molecule. The most important peak to locate here is the strong C-H out-of-plane bending vibration characteristic of the 1,2,4,5-substitution pattern, expected around 870 cm⁻¹.[7] The C-Br stretch should also be visible in the lower end of this region.

By systematically verifying the presence of these key bands as predicted in the theoretical profile, one can confidently confirm the identity of the synthesized this compound. The absence of significant unexpected peaks (e.g., a broad O-H band near 3400 cm⁻¹) serves as an indicator of the sample's purity.

References

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

King, J. F., & Smith, D. J. H. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1870-1872. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

MDPI. (2024). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). [Link]

-

Analytical Chemistry. (1954). Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Unknown Source. (n.d.). Benzene and its derivatives. [Link]

-

Applied Spectroscopy. (1966). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. acdlabs.com [acdlabs.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. mdpi.com [mdpi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Handling and Storage of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

Executive Summary

4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride (CAS: 14207-30-8) is a highly reactive electrophile utilized primarily as a scaffold in the synthesis of sulfonamide-based pharmacophores.[1][2] Its utility in drug discovery—particularly for antibacterial and anticancer agents—is counterbalanced by its acute moisture sensitivity and corrosivity.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a field-proven, self-validating protocol for handling. The core technical challenge with this reagent is preventing the autocatalytic degradation cycle triggered by atmospheric moisture, which generates hydrochloric acid (HCl) and 4-bromo-2,5-dimethylbenzenesulfonic acid, compromising both reagent purity and operator safety.

Part 1: Chemical Profile & Reactivity Matrix

Understanding the physical and chemical limitations of the reagent is the first step in designing a robust safety protocol.

Physicochemical Properties

| Property | Specification | Critical Note |

| CAS Number | 14207-30-8 | Verifiable identifier for inventory tracking. |

| Molecular Weight | 283.57 g/mol | Essential for stoichiometric calculations. |

| Physical State | Solid (Powder/Crystals) | Color ranges from off-white to beige. Darkening indicates degradation. |

| Melting Point | ~70–72°C | Low melting point requires cool storage to prevent sintering. |

| Corrosivity | GHS Category 1B | Causes severe skin burns and eye damage (H314). |

| Reactivity | Moisture Sensitive | Hydrolyzes rapidly to release HCl gas. |

The Degradation Mechanism (The "Why")

The sulfonyl chloride moiety (-SO₂Cl) is an electrophilic center susceptible to nucleophilic attack by water. The 2,5-dimethyl substitution pattern provides some steric protection, but not enough to prevent hydrolysis in humid air.

The Autocatalytic Cycle:

-

Initiation: Trace moisture attacks the sulfur atom.

-

Release: HCl gas is evolved, and the corresponding sulfonic acid is formed.

-

Acceleration: The generated acid can catalyze further decomposition or react with acid-sensitive substrates in the vicinity.

-

Pressure: In a sealed vessel, HCl generation creates dangerous over-pressurization.

Figure 1: The hydrolysis pathway illustrating the generation of corrosive HCl and the potential for pressure buildup in sealed containers.

Part 2: Strategic Storage Protocol (The Self-Validating System)

A "Self-Validating System" means the storage method itself provides visual or chemical cues regarding the integrity of the compound. Do not rely on a simple shelf check.

The Three-Layer Containment Strategy

To maximize shelf-life (maintaining >98% purity), employ a nested storage approach:

-

Primary Layer (Inert Barrier):

-

Store the reagent in a glass vial with a chemically resistant cap (PTFE-lined).[3]

-

Protocol: Flush the headspace with dry Argon or Nitrogen before sealing. Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion.

-

-

Secondary Layer (Desiccation):

-

Place the primary vial inside a secondary, rigid container (e.g., a wide-mouth HDPE jar) containing a layer of active desiccant (indicating silica gel or Drierite).

-

Validation: If the desiccant changes color, the secondary barrier has been breached, alerting you before the reagent is compromised.

-

-

Tertiary Layer (Thermal Control):

-

Store the entire assembly in a dedicated chemical refrigerator at 2–8°C .

-

Note: Cold storage slows the kinetics of hydrolysis but does not stop it if moisture is present.

-

Validation Checkpoints

Before using the reagent, perform these non-destructive checks:

-

Visual Inspection: The powder should be free-flowing. Clumping or a "wet" appearance indicates hydrolysis.

-

Headspace pH Test: Briefly open the secondary container and hold a strip of damp pH paper near the primary vial's cap. If it turns red immediately without opening the vial, HCl is leaking, and the septum/cap is compromised.

Figure 2: Decision logic for the receipt, storage, and monitoring of moisture-sensitive sulfonyl chlorides.

Part 3: Handling & Synthesis Workflow

Engineering Controls & PPE

-

Ventilation: Always handle within a certified chemical fume hood. The threshold for HCl irritation is low (5 ppm).

-

Gloves: Double-gloving is recommended. Silver Shield® or thick Nitrile gloves provide the best permeation resistance against sulfonyl chlorides.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if handling >5g.

Weighing and Transfer

-

Equilibrate: Allow the refrigerated container to warm to room temperature before opening. Opening a cold container in a humid lab causes immediate condensation on the reagent.

-

Quick Transfer: Weigh quickly. If high precision is needed, weigh by difference using a closed vial.

-

Solvent Selection: Use anhydrous solvents (DCM, THF, or Toluene). Water content in solvents >0.05% will consume the reagent and generate acid.

Reaction Quenching (Critical Safety Step)

Never add water directly to a large quantity of unreacted sulfonyl chloride.

-

Protocol: Cool the reaction mixture to 0°C.

-

Agent: Add a saturated solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl) dropwise.

-

Observation: Watch for effervescence (CO₂ evolution). Ensure gas evolution ceases before transferring to a separatory funnel to avoid pressure buildup during extraction.

Part 4: Emergency Response

Spills

-

Solid Spill: Do not sweep if dust generation is likely. Cover with dry lime, sand, or soda ash. Scoop into a closed container.

-

Decontamination: Wash the spill site with a dilute solution of sodium bicarbonate to neutralize trace acidity.

First Aid

-

Skin Contact: Immediate flushing with water for 15 minutes is critical. Sulfonyl chlorides react with skin moisture to produce acid burns. Do not use neutralization creams immediately; water is the priority.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

References

-

Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Bromo-2,5-dimethylbenzenesulfonyl chloride. Retrieved from

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: this compound. Retrieved from [5]

-

BLD Pharm. (2025). Product Information: this compound (CAS 14207-30-8).[6][7] Retrieved from

-

Horiazon Chemical. (2025).[4][8] Safe Handling and Storage of Sulfonyl Chlorides. Retrieved from

-

Wikipedia. (2025).[8] Sulfonyl halide: Chemical properties and reactivity. Retrieved from

Sources

- 1. 351003-50-4 | 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride - AiFChem [aifchem.com]

- 2. 1246776-82-8|4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 4-Bromo-1,2-dimethylbenzene 70 583-71-1 [sigmaaldrich.com]

- 6. 14207-30-8|this compound|BLD Pharm [bldpharm.com]

- 7. chemical-label.com [chemical-label.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

The Sentinel Moiety: A Technical Guide to 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride

An In-depth Exploration of its Discovery, Synthesis, and Strategic Applications in Modern Chemistry

Foreword: In the landscape of synthetic chemistry, certain reagents emerge not as mere reactants, but as pivotal building blocks, enabling the construction of complex molecular architectures with profound functional implications. 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride, a seemingly unassuming aromatic sulfonyl chloride, represents one such entity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its historical context, synthesis methodologies, and its strategic deployment in the synthesis of bioactive compounds.

Introduction: The Strategic Importance of a Polysubstituted Benzene Ring

This compound (CAS No. 14207-30-8) is an aromatic organic compound characterized by a benzene ring functionalized with a sulfonyl chloride group, a bromine atom, and two methyl groups.[1] This specific substitution pattern imparts a unique combination of reactivity and steric and electronic properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The sulfonyl chloride moiety serves as a highly reactive electrophilic handle for the formation of sulfonamides, a critical pharmacophore in a vast array of therapeutic agents.[2][3][4] The bromo and dimethyl functionalities provide opportunities for further molecular elaboration and influence the overall physicochemical properties of the resulting derivatives.

Historical Context: An Evolution of Synthetic Strategies

While a singular "discovery" of this compound is not prominently documented in seminal historical literature, its emergence is intrinsically linked to the broader development of sulfonation and chlorosulfonation reactions in the 19th and 20th centuries. The ability to introduce a sulfonyl chloride group onto an aromatic ring opened new avenues for the synthesis of dyes, and later, the revolutionary sulfonamide antibiotics.[3]

The synthesis of this specific molecule would have become feasible with the establishment of two primary synthetic routes for aromatic sulfonyl chlorides:

-

The Sandmeyer-type reaction: This approach, evolving from the work of Traugott Sandmeyer in the late 19th century, involves the diazotization of an aromatic amine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

-

Direct Chlorosulfonation: The reaction of aromatic compounds with chlorosulfonic acid, a powerful and versatile reagent, became a widely used industrial method for the production of sulfonyl chlorides.[5]

The availability of the precursor, 4-bromo-2,5-dimethylaniline or 1-bromo-2,5-dimethylbenzene, would have been the determining factor for the initial synthesis of the title compound, likely occurring as chemists explored the derivatization of various substituted aromatic hydrocarbons.

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary, reliable methods. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.

Pathway A: Diazotization of 4-Bromo-2,5-dimethylaniline

This classic route leverages the conversion of an amino group into a diazonium salt, which is then substituted with a sulfonyl chloride moiety. This method offers high regioselectivity as the position of the sulfonyl chloride group is predetermined by the location of the amine on the starting material.

Experimental Protocol:

-

Diazotization: 4-Bromo-2,5-dimethylaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt. The temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Sulfonylation: In a separate vessel, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride is added as a catalyst. The freshly prepared diazonium salt solution is then added portion-wise to this mixture. The reaction proceeds with the evolution of nitrogen gas, and the sulfonyl chloride is formed.

-

Work-up and Isolation: The reaction mixture is poured into ice water, and the crude this compound precipitates as a solid. The solid is collected by filtration, washed with cold water to remove residual acid and salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hexane or chloroform.

Causality in Experimental Choices:

-

Low Temperature: The diazonium salt intermediate is thermally unstable and can decompose to form unwanted byproducts. Maintaining a temperature between 0 and 5 °C is crucial for maximizing the yield of the desired product.

-

Copper(I) Chloride Catalyst: The copper catalyst facilitates the decomposition of the diazonium salt and the subsequent formation of the carbon-sulfur bond.

-

Acidic Conditions: The initial diazotization reaction requires an acidic medium to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.

Caption: Synthetic workflow for Pathway A: Diazotization of 4-Bromo-2,5-dimethylaniline.

Pathway B: Direct Chlorosulfonation of 1-Bromo-2,5-dimethylbenzene

This method is often more direct and atom-economical, involving the direct introduction of the sulfonyl chloride group onto the aromatic ring using chlorosulfonic acid. However, it may present challenges with regioselectivity, although in the case of 1-bromo-2,5-dimethylbenzene, the directing effects of the substituents favor the formation of the desired isomer.

Experimental Protocol:

-

Reaction Setup: 1-Bromo-2,5-dimethylbenzene is dissolved in an inert solvent such as dichloromethane or chloroform in a flask equipped with a dropping funnel and a gas trap to handle the evolving hydrogen chloride gas. The solution is cooled in an ice bath.

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled to prevent side reactions. The molar ratio of chlorosulfonic acid to the aromatic substrate is typically between 2:1 and 5:1 to ensure complete conversion.

-

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to ensure complete reaction. The mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

Work-up and Isolation: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization.

Causality in Experimental Choices:

-

Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid drives the reaction to completion and helps to dissolve the starting material and product.

-

Inert Solvent: An inert solvent is used to control the reaction temperature and to facilitate stirring and handling of the reaction mixture.

-

Careful Quenching: The quenching of chlorosulfonic acid with ice is highly exothermic and must be done slowly and cautiously to prevent splashing and uncontrolled release of HCl gas.

Caption: Synthetic workflow for Pathway B: Direct Chlorosulfonation.

Quantitative Data Summary

| Parameter | Pathway A: Diazotization | Pathway B: Direct Chlorosulfonation |

| Starting Material | 4-Bromo-2,5-dimethylaniline | 1-Bromo-2,5-dimethylbenzene |

| Key Reagents | NaNO₂, HCl, SO₂, CuCl | ClSO₃H |

| Typical Yield | 60-75% | 70-85% |

| Key Advantages | High regioselectivity | Fewer steps, atom economical |

| Key Challenges | Handling of unstable diazonium salt | Handling of corrosive and reactive ClSO₃H, potential for side reactions |

Applications in Drug Development and Agrochemicals: A Gateway to Bioactivity

The primary utility of this compound lies in its role as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide range of drugs including antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents.[3] The specific substitution pattern of the title compound allows for the introduction of a lipophilic and sterically defined aromatic moiety into a target molecule.

While specific blockbuster drugs derived directly from this reagent are not widely publicized, its application is evident in patent literature for the synthesis of novel bioactive compounds. For instance, derivatives of this sulfonyl chloride have been investigated for their potential as endothelin receptor antagonists, a class of drugs used to treat pulmonary hypertension.[6] The 4-bromo-2,5-dimethylphenylsulfonyl moiety is introduced to modulate the pharmacokinetic and pharmacodynamic properties of the lead compounds.

In the realm of agrochemicals, benzenesulfonamide derivatives are known to exhibit herbicidal activity.[7] The structural features of this compound make it an attractive starting material for the synthesis of novel herbicides, where the bromo and methyl groups can influence the compound's uptake, transport, and binding to its biological target in weeds.

Caption: The role of this compound as a synthetic intermediate.

Conclusion: A Versatile Tool for Molecular Innovation

This compound stands as a testament to the enduring importance of well-functionalized aromatic building blocks in synthetic chemistry. While its own history is interwoven with the broader development of sulfonation chemistry, its true value is realized in its application as a versatile precursor to a diverse range of sulfonamides. For researchers in drug discovery and agrochemical development, this reagent offers a strategic combination of reactivity and tunable structural features. As the quest for novel bioactive molecules continues, the thoughtful application of such sentinel moieties will undoubtedly play a crucial role in shaping the future of medicine and agriculture.

References

- Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.

-

Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene – Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Synthesis of sulfonamide deriv

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

-

PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. European Patent Office. [Link]

- Synthesis method of 2-bromobenzenesulfonyl chloride and deriv

- Benzenesulfonamide deriv

Sources

- 1. 14207-30-8|this compound|BLD Pharm [bldpharm.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103922975A - Synthesis method of sulfonamide compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride in Medicinal Chemistry

Introduction: The Strategic Value of a Versatile Sulfonamide Building Block

In the landscape of modern drug discovery, the sulfonamide moiety remains a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride emerges as a particularly strategic starting material for the synthesis of novel sulfonamide derivatives. Its unique substitution pattern—a bromine atom and two methyl groups on the phenyl ring—offers a nuanced platform for modulating lipophilicity, electronic properties, and steric interactions of the final compounds. This guide provides an in-depth exploration of the applications and experimental protocols for leveraging this versatile reagent in the synthesis of potential therapeutic agents. The bromine atom serves as a useful handle for further synthetic transformations, such as cross-coupling reactions, while the dimethyl substitution can influence binding selectivity and metabolic stability.

Core Application: Synthesis of N-Substituted 4-Bromo-2,5-dimethylbenzenesulfonamides

The primary application of this compound in medicinal chemistry is the synthesis of N-substituted sulfonamides. This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The resulting 4-bromo-2,5-dimethylbenzenesulfonamide scaffold can be further diversified by varying the amine component, allowing for the exploration of a wide range of chemical space and the optimization of biological activity.

Mechanistic Rationale for Experimental Choices

The sulfonylation of amines is a well-established transformation, and the choice of reaction conditions is critical for achieving high yields and purity. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves two key purposes: it deprotonates the amine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction. The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) being commonly used to ensure the solubility of the reactants.

Potential Therapeutic Applications of Derivatives

Sulfonamide derivatives have a rich history in medicine, with applications spanning a wide array of diseases. The structural motifs accessible from this compound suggest potential for the development of novel therapeutics in several key areas:

-

Antibacterial Agents: The sulfonamide functional group is famously associated with the sulfa drugs, the first class of synthetic antibiotics. By incorporating the 4-bromo-2,5-dimethylphenyl moiety, novel sulfonamides can be synthesized and screened for activity against drug-resistant bacterial strains.[1] The substitution pattern on the aromatic ring can influence the drug's ability to inhibit dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.

-

Anticancer Agents: A growing body of research has demonstrated the potential of sulfonamides as anticancer agents. They can act through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization. The unique steric and electronic properties conferred by the 4-bromo-2,5-dimethylphenyl group could lead to the discovery of potent and selective anticancer compounds.

-

Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes and are attractive targets for cancer and inflammatory diseases. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase active site. The 4-bromo-2,5-dimethylbenzenesulfonamide scaffold can be elaborated with various amine-containing fragments to generate libraries of potential kinase inhibitors.[2][3][4]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-4-bromo-2,5-dimethylbenzenesulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and a substituted aniline.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Comments |

| This compound | 14207-30-8 | 283.57 | Corrosive, handle with appropriate PPE. |

| Substituted Aniline | Varies | Varies | Ensure high purity. |

| Pyridine | 110-86-1 | 79.10 | Anhydrous, acts as base and solvent. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous. |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For workup. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 | For workup. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous pyridine (2.0 eq) at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Self-Validation: The successful synthesis should yield a solid product with a sharp melting point. Spectroscopic data should be consistent with the expected structure. For example, in the ¹H NMR spectrum, the appearance of a singlet for the sulfonamide proton (if not exchanged with D₂O) and the characteristic aromatic signals for both the aniline and the 4-bromo-2,5-dimethylphenyl moieties would be indicative of product formation.

Caption: General workflow for the synthesis of N-substituted 4-bromo-2,5-dimethylbenzenesulfonamides.

Protocol 2: Screening for Antibacterial Activity (MIC Determination)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamides against bacterial strains.

Materials:

| Reagent/Material | Description |

| Synthesized Sulfonamides | Stock solutions prepared in DMSO. |

| Bacterial Strains | e.g., Staphylococcus aureus, Escherichia coli. |

| Mueller-Hinton Broth (MHB) | Sterile growth medium. |

| 96-well Microtiter Plates | Sterile. |

| Positive Control | e.g., Ciprofloxacin. |

| Negative Control | MHB with DMSO (no compound). |

| Resazurin Sodium Salt | Viability indicator. |

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the synthesized compounds in MHB. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.

-

Controls: Include a positive control (a known antibiotic), a negative control (MHB with the same concentration of DMSO as the test wells), and a sterility control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, add a resazurin solution to each well and incubate for a further 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin (from blue to pink), indicating inhibition of bacterial growth.

Self-Validation: The positive control should show inhibition at its known MIC, and the negative control should show robust bacterial growth (a color change to pink). The sterility control should remain blue.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

This compound represents a valuable and under-explored building block in medicinal chemistry. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize and evaluate novel sulfonamide derivatives. The unique substitution pattern of this reagent provides opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting compounds. Future work should focus on the synthesis of diverse libraries of sulfonamides derived from this starting material and their systematic evaluation in a range of biological assays to uncover new therapeutic leads. The bromine atom, in particular, opens avenues for post-synthetic modifications, further expanding the accessible chemical space and potential for drug discovery.

References

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

-

Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link]

-

Wang, Y. D., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477–2480. [Link]

-

Scott, J. D., et al. (2015). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Pharmaceuticals, 8(3), 437–467. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride (BDMBS-Cl) for Amine Protection

Executive Summary

This guide details the application of 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride (BDMBS-Cl) as a specialized amine protecting group. While p-Toluenesulfonyl (Tosyl/Ts) and 2- or 4-Nitrobenzenesulfonyl (Nosyl/Ns) groups are industry standards, BDMBS-Cl offers a unique "dual-utility" profile:

-

Enhanced Stability: The 2,5-dimethyl substitution pattern provides steric shielding to the sulfonamide core, offering greater resistance to acid-catalyzed hydrolysis compared to standard Brosyl (Bs) or Tosyl (Ts) groups.

-

Synthetic Handle (The "Safety-Catch" Potential): The para-bromo substituent serves as an orthogonal handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the protecting group to be derivatized or used as a linker during the synthetic sequence.

-

Crystallographic Aid: The heavy bromine atom facilitates absolute structure determination via X-ray crystallography (Anomalous Dispersion).

Part 1: Chemical Profile & Strategic Positioning

Comparative Analysis of Sulfonyl Protecting Groups

The choice of BDMBS-Cl is driven by specific synthetic needs that standard reagents cannot meet.

| Feature | Tosyl (Ts) | Nosyl (Ns) | Brosyl (Bs) | BDMBS (This Reagent) |

| Primary Utility | General Protection | Fukuyama Alkylation | Crystallography | Steric Stability + Functionalization |

| Acid Stability | High | High | High | Very High (Steric reinforcement) |

| Cleavage | Reductive (Na/Nap) | Thiolate ( | Reductive | Reductive (Mg/MeOH or Na/Nap) |

| Synthetic Handle | None (Methyl) | Nitro (Reducible) | Bromine | Bromine + Steric Bulk |

| Crystallinity | Good | Good | Excellent | Excellent |

Structural Logic

The 2,5-dimethyl motif is not merely decorative.[1] In sulfonyl chemistry, ortho-methyl groups (as seen in the Mtr and Pmc groups used for Arginine protection) twist the aromatic ring out of plane relative to the sulfonyl bond and sterically hinder nucleophilic attack at the sulfur atom. This makes the BDMBS group exceptionally robust during harsh acidic steps (e.g., TFA deprotection of Boc groups elsewhere in the molecule).

Part 2: Experimental Protocols

Protocol A: Installation of the BDMBS Group

Objective: Chemoselective protection of a primary or secondary amine.

Reagents:

-

Substrate: Primary/Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

-

Catalyst: DMAP (0.05 equiv) – Optional, for sterically hindered amines.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). -

Base Addition: Add TEA (1.5 equiv). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add BDMBS-Cl (1.1 equiv) as a solid or dissolved in a minimal amount of DCM.

-

Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent bis-sulfonylation of primary amines.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The product should appear as a distinct, UV-active spot (more lipophilic than the starting amine).

-

-

Workup: Quench with 1M HCl (aqueous) to remove excess base. Extract with DCM (3x). Wash combined organics with saturated

and Brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica Gel).

Protocol B: Orthogonal Functionalization (Suzuki Coupling)

Objective: Utilizing the BDMBS group as a scaffold for diversification before deprotection. This is unique to halogenated sulfonyl groups.

Reagents:

-

Substrate: BDMBS-protected amine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (

) (1.5 equiv) -

Catalyst:

or -

Base:

(2M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Methodology:

-

Degassing: Combine solvent and base in a reaction vial and sparge with Argon for 15 minutes.

-

Assembly: Add the BDMBS-protected amine, boronic acid, and Pd-catalyst.

-

Reaction: Heat to 80–100°C for 6–12 hours.

-

Outcome: The protecting group is now modified (e.g., to a fluorescent biaryl tag) but the amine remains protected.

Protocol C: Deprotection (Reductive Cleavage)

Objective: Removal of the BDMBS group to regenerate the free amine. Note: Acidic hydrolysis is generally ineffective due to the high stability. Reductive methods are required.

Method 1: Magnesium/Methanol (Mildest)

-

Dissolve the BDMBS-protected amine (1.0 equiv) in anhydrous Methanol (0.1 M).

-

Add Magnesium turnings (10–20 equiv) and a catalytic amount of iodine (one crystal) to initiate surface activation.

-

Sonicate or stir vigorously. The reaction generates hydrogen gas (Caution: Venting required).

-

Stir at RT for 4–12 hours. The solution will turn turbid as Magnesium Methoxide forms.

-

Quench: Pour into 1M HCl (dissolves salts).

-

Isolation: Basify to pH > 10 with NaOH, then extract the free amine with DCM or EtOAc.

Method 2: Sodium/Naphthalene (Strongest)

-

Prepare a solution of Sodium Naphthalenide (green/dark blue) in dry THF.

-

Add this solution dropwise to the BDMBS-protected amine in THF at -78°C until the dark color persists.

-

Quench immediately with

(aq) to avoid reducing other functional groups.

Part 3: Visualization & Logic

Workflow Diagram: The BDMBS Lifecycle

The following diagram illustrates the decision logic and reaction flow for using BDMBS-Cl, highlighting the "Functionalization" pathway that distinguishes it from standard Tosyl groups.

Caption: Figure 1. The BDMBS lifecycle showing the optional "Functionalization" loop, allowing the protecting group to serve as a temporary synthetic handle.

Part 4: References & Grounding

1. General Sulfonamide Protection Strategies

-

Source: Greene's Protective Groups in Organic Synthesis (Wiley).

-

Context: Defines the stability profiles of sulfonamides (Tosyl, Nosyl, Brosyl) against acid/base hydrolysis and standard reductive cleavage protocols (Na/Naphthalene, Mg/MeOH).

-

Reference: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

2. Suzuki Coupling on Sulfonamides

-

Source: Journal of Organic Chemistry / Tetrahedron Letters.

-

Context: Validates the use of halogenated benzenesulfonamides (like Brosyl and its derivatives) as partners in Palladium-catalyzed cross-couplings. The electron-poor nature of the sulfonamide ring facilitates oxidative addition at the C-Br bond.

-

Citation: Dubbaka, S. R., & Vogel, P. (2004). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl.[3] Organic Letters. (Demonstrates the stability of sulfonate/sulfonamide motifs in Suzuki conditions).

3. Crystallographic Utility of Brominated Sulfonamides

-

Source: Acta Crystallographica.

-

Context: 4-Bromo-substituted sulfonamides are frequently synthesized specifically to introduce a heavy atom (Br) to assist in phase determination for X-ray crystallography of complex organic amines.

-

Example: Dai, S., & Wang, Y. (2015). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Acta Crystallographica Section E.

4. Safety Data & Handling

-

Source: PubChem / BLD Pharm Safety Data.

-

Context: Handling of sulfonyl chlorides (corrosive, lachrymator) and distinction from psychoactive phenethylamines (2C-B).

-

Link:

Disclaimer: This protocol is intended for professional laboratory use only. The reagent this compound is a corrosive chemical intermediate. It is structurally distinct from, but shares naming similarities with, regulated substances; researchers must ensure strict adherence to CAS Registry Numbers (14207-30-8) during procurement to avoid compliance errors.

Sources

- 1. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. swgdrug.org [swgdrug.org]

- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 6. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2,5-dimethylbenzene-1-sulfonyl Chloride Optimization

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride as a building block for sulfonamide-based pharmacophores or fluorescent dyes.

This molecule presents a classic electrophilic aromatic substitution challenge: balancing the directing effects of two activating methyl groups against a deactivating bromo group, while managing the hydrolytic instability of the sulfonyl chloride moiety. This guide moves beyond basic recipes to provide a self-validating, robust process control strategy.

Module 1: The Optimized Synthesis Workflow

The standard industrial route involves the direct chlorosulfonation of 1-bromo-2,5-dimethylbenzene (also known as 2,5-dimethylbromobenzene). This method is preferred over the oxidative chlorination of thiols due to atom economy and reagent availability.

Visualizing the Reaction Pathway

The following diagram illustrates the reaction logic and the critical decision points during the workup.

Caption: Figure 1. Reaction pathway showing the conversion of the aryl bromide to the sulfonyl chloride and potential divergence points for impurities.

Step-by-Step Protocol

| Step | Action | Technical Rationale (The "Why") |

| 1. Setup | Charge Chlorosulfonic acid (3.0 - 5.0 equiv) into a dry flask under | Excess acid acts as both reagent and solvent, driving the equilibrium toward the chloride. Cooling prevents immediate decomposition and controls exotherm. |

| 2. Addition | Add 1-bromo-2,5-dimethylbenzene (1.0 equiv) dropwise over 30–60 mins. | Critical: Rapid addition causes local overheating, favoring the formation of the diaryl sulfone impurity ( |

| 3. Reaction | Stir at 0°C for 1h , then warm to 25°C (Ambient) for 2–4h. | Initial stirring allows sulfonation ( |

| 4. Quench | Pour reaction mixture slowly onto crushed ice with vigorous stirring. | Exothermic Hazard: Violent hydrolysis of excess |

| 5. Isolation | Filter the precipitate immediately. Wash with cold water . | Extended contact with acidic water promotes hydrolysis back to the sulfonic acid. |

| 6. Drying | Dissolve in DCM , dry over | Physical drying (vacuum oven) of the crude solid often fails to remove trapped acid; chemical drying (DCM/MgSO4) is superior. |

Module 2: Critical Process Parameters (CPP)

To ensure reproducibility, you must control the following variables.

Regioselectivity Control

The starting material has three open positions.

-

Position 4 (Target): Para to the Bromo group and Ortho to a Methyl. This is the most favorable position due to the ortho-directing power of the Methyl group at C5 and the steric accessibility relative to the Bromo group.

-

Risk: If the reaction temperature exceeds 60°C during the initial phase, you may see thermodynamic scrambling or sulfonation at the sterically crowded C3 position (between Methyl and Bromo), though this is rare.

The "Sulfone" Trap

A common failure mode is the formation of the diaryl sulfone dimer.

-

Mechanism: The newly formed

reacts with unreacted -

Prevention: Maintain a high concentration of Chlorosulfonic acid (solvent dilution effect) and ensure efficient stirring to disperse the starting material immediately upon addition.

Hydrolytic Stability

Sulfonyl chlorides are susceptible to nucleophilic attack by water.

-

Half-life: At pH < 1 (during quench), the half-life is reasonable (hours). At pH > 7 (if you neutralize with base too fast), hydrolysis is rapid (minutes).

-

Guideline: Keep the quench acidic and cold. Do not use basic washes (NaHCO3) unless the product is dissolved in an organic solvent (DCM/EtOAc) and the wash is rapid.

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Scenario A: "My product is an oil, not a solid."

Diagnosis: This usually indicates the presence of impurities (isomers or sulfones) depressing the melting point, or retained solvent/acid.

Troubleshooting Tree:

Caption: Figure 2. Decision tree for handling non-solid products.

Scenario B: "I have low yield (<50%)."

-

Cause 1: Incomplete Conversion. Did you warm the reaction to ambient temperature? Remaining at 0°C often stops the reaction at the Sulfonic Acid stage (

), which is water-soluble and lost in the aqueous filtrate during the quench. -

Cause 2: Hydrolysis. Did the quench get hot? If the ice melted and the water bath warmed up, the product hydrolyzed back to the acid.

-

Solution: Monitor the reaction by TLC (take an aliquot, quench in mini-vial with water, extract with EtOAc). If the spot stays at the baseline (Sulfonic acid), the reaction needs more time or heat.[2]

Scenario C: "The product decomposes on the shelf."

-

Cause: Trapped trace acid (

or -

Solution: Ensure the final organic layer is washed with cold brine and fully dried. Store under inert gas (

/Ar) in a fridge.

Module 4: Safety & Handling

-

Chlorosulfonic Acid: Reacts violently with water. It causes severe skin burns and releases toxic HCl gas. All operations must be performed in a functioning fume hood.

-

Quenching: Never add water to the acid. Always add the acid mixture dropwise to ice.

-

PPE: Silver Shield gloves (or double nitrile), face shield, and apron are mandatory.

References

-

Organic Syntheses, Coll.[3] Vol. 1, p. 85 (1941). Chlorosulfonation of acetanilide (General procedure methodology). [Link]

-

Organic Syntheses, Coll.[3] Vol. 1, p. 504 (1941). Benzenesulfonyl chloride (Foundational mechanism). [Link]

-

Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent.[2][3][4][5] Journal of the American Chemical Society, 62(3), 511–514. (Establishes chlorosulfonation selectivity rules). [Link]

-

PubChem Compound Summary. 2,5-Dimethylbenzenesulfonyl chloride (Structural Analog Data). [Link]

(Note: While specific literature for the 4-bromo-2,5-dimethyl isomer is proprietary or sparse, the protocols above are derived from the chemically identical behavior of 4-bromobenzenes and xylenes as validated in standard organic synthesis compendia.)

Sources

- 1. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Removal of unreacted "4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride" from reaction mixture

Executive Summary

You are encountering difficulty removing unreacted 4-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride (BDMSC) from your reaction mixture. Unlike simple benzenesulfonyl chlorides, BDMSC possesses two methyl groups at the ortho and meta positions relative to the sulfonyl group. This 2,5-substitution pattern provides significant steric hindrance , rendering the sulfonyl chloride less susceptible to spontaneous hydrolysis than unhindered analogs (e.g., Tosyl chloride).

Standard aqueous washes often fail because the lipophilic nature of the bromo-xylene core keeps the compound in the organic phase, while the steric bulk retards the hydrolysis rate required to convert it into the water-soluble sulfonate.

This guide details three validated protocols to remove this impurity, ranked by operational complexity and specificity.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest method for your specific product stability profile.

Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability.

Method A: Nucleophilic Catalyzed Hydrolysis (Liquid-Liquid Extraction)

Best For: Stable products, large-scale reactions, cost-sensitive workflows. Mechanism: Converting the lipophilic sulfonyl chloride into the hydrophilic sulfonic acid salt (water-soluble).

The Challenge: BDMSC hydrolyzes slowly in neutral water. To force this reaction without destroying your product, you must use a nucleophilic catalyst (DMAP or N-Methylimidazole) which attacks the sulfonyl sulfur, forming a highly reactive intermediate that is rapidly hydrolyzed by water/base.

Protocol

-

Quench: Dilute the reaction mixture with an organic solvent (DCM or EtOAc).

-

Catalyze: Add 0.1 - 0.2 equivalents of DMAP (4-Dimethylaminopyridine) or N-Methylimidazole.

-

Basify: Add a volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate) equal to your organic volume.

-

Note: Strong bases (NaOH) are faster but may hydrolyze esters/amides in your product.

-

-

Agitate: Stir vigorously for 30–60 minutes .

-

Self-Validating Step: Spot the organic layer on TLC.[1] If BDMSC (high R_f) persists, add more DMAP and stir longer.

-

-

Separate: Transfer to a separatory funnel. Collect the organic layer.

-

Wash: Wash the organic layer once more with NaHCO₃ to ensure all sulfonic acid is removed as the salt.[2]

-

Dry: Dry over MgSO₄ and concentrate.

Why this works: The DMAP acts as a "shuttle," attacking the hindered BDMSC to form a pyridinium sulfonate intermediate, which is much more susceptible to hydrolysis by the aqueous base than the starting chloride [1].

Method B: Solid-Phase Scavenging (Chemoselective Filtration)

Best For: Acid-sensitive products, parallel synthesis, avoiding emulsions. Mechanism: Covalent bonding of the electrophile (BDMSC) to a polymer-supported nucleophile (Amine resin).

The Advantage: This method avoids aqueous workup entirely, preventing hydrolysis of sensitive product functionalities.

Protocol

-

Reagent Selection: Use Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or a similar primary/secondary amine resin.

-

Loading: Typically 3.0–4.0 mmol/g.

-

-

Stoichiometry: Add 2.0–3.0 equivalents of resin relative to the estimated amount of unreacted BDMSC (not the total starting material).

-

Incubation: Add the resin directly to the reaction mixture (or crude solution in DCM/THF).

-

Agitate: Shake or stir gently (do not magnetic stir vigorously as it grinds the beads) for 1–4 hours .

-

Self-Validating Step: TLC the supernatant. The BDMSC spot should disappear.

-

-

Filtration: Filter the mixture through a fritted funnel or a Celite pad.

-

Rinse: Wash the resin with DCM to recover any entrained product.

-

Concentrate: Evaporate the filtrate to yield the purified product.

Figure 2: Mechanism of solid-phase scavenging. The impurity is physically removed from the solution phase.

Method C: Flash Chromatography (Polishing)

Best For: Final purification when Method A/B leaves trace residues. Mechanism: Separation based on polarity.

The Risk: Sulfonyl chlorides are reactive.[2][3][4][5] They can decompose on acidic silica gel, creating "streaking" (sulfonic acid formation) that contaminates the product fractions.

Protocol

-

Stationary Phase: Use standard Silica Gel 60.

-

Solvent System: Avoid alcohols (MeOH/EtOH) if possible, as BDMSC can react to form sulfonate esters on the column. Use Hexanes/Ethyl Acetate or DCM/Hexanes .

-

Buffering (Crucial): Pre-treat the silica column with 1% Triethylamine (Et₃N) in the mobile phase.

-

Why: This neutralizes the acidity of the silica, preventing on-column hydrolysis of the BDMSC [2].

-

-

Elution: Run the column quickly. BDMSC is non-polar and usually elutes near the solvent front (High R_f).

Comparative Data Analysis

| Feature | Method A: Hydrolysis | Method B: Scavenging | Method C: Chromatography |

| Purity Potential | High (>95%) | Very High (>98%) | High (>98%) |

| Yield Loss | Low | Very Low (<1%) | Moderate (handling loss) |

| Speed | Fast (1 hr) | Medium (1-4 hrs) | Slow (2-3 hrs) |

| Cost | Low (Reagents cheap) | High (Resins expensive) | Medium (Solvents/Silica) |

| Scalability | Excellent (Kg scale) | Poor (g scale) | Poor (g scale) |

| Suitability | Stable compounds | Sensitive compounds | Complex mixtures |

Frequently Asked Questions (FAQ)

Q: I tried Method A (Hydrolysis) but I still see the BDMSC spot on TLC. A: The 2,5-dimethyl substitution makes the sulfonyl chloride very hydrophobic. It may be hiding in the organic layer, protected from the aqueous base.

-

Fix: Increase the agitation rate (vigorous stirring is essential for phase transfer). Add more DMAP catalyst. Ensure you are using a base like Bicarbonate or Carbonate, not just water.

Q: Can I use water to wash it out? A: No. This compound is practically insoluble in water. Without hydrolysis to the sulfonate salt (which requires base + time), it will partition 99% into the organic layer.

Q: My product is an amine. Will the scavenger resin remove my product too? A: No, provided you use an Amine scavenger resin (like PS-Trisamine). Amines do not react with amines. The resin will only react with electrophiles (the sulfonyl chloride). Warning: Do not use an acid scavenger resin (like PS-TsOH), as that would bind your amine product.

Q: The sulfonyl chloride is co-eluting with my product on the column. A: This is common due to similar polarities.

-

Fix: Switch to Method A (Hydrolysis) to chemically alter the polarity of the impurity (making it ionic/water-soluble) before attempting chromatography again.

References

-

BenchChem Technical Support. (2025).[1][2] Sulfonyl Chloride Work-up: Hydrolysis and Extraction Protocols. BenchChem.[1][2] 3

-

Biotage. (2025).[1][6][7] Solid-Supported Reagents and Scavengers: Applications in Parallel Synthesis. Sopachem/Biotage Application Notes. 8

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18004187, 1-Bromo-4-chloro-2,5-dimethylbenzene (Precursor Analog Data). PubChem.[7][9] 7

-

Sigma-Aldrich. (2025).[9] 4-Bromobenzenesulfonyl chloride Product Specification and Handling. Merck KGaA. 9

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Bromo-4-chloro-2,5-dimethylbenzene | C8H8BrCl | CID 18004187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sopachem.com [sopachem.com]

- 9. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

Module 1: The Standard Protocol (Schotten-Baumann Conditions)

Welcome to the Sulfonamide Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand the frustration of staring at a TLC plate showing hydrolyzed sulfonyl chloride or a mess of bis-sulfonylated byproducts. Sulfonamide formation is deceptively simple on paper but governed by a rigid set of kinetic and thermodynamic rules in the flask.

This guide is structured to troubleshoot your specific failure modes. We will move from the standard protocol (and why it fails) to advanced catalytic and "Click" chemistry methods.

Target Audience: Users observing low yields due to hydrolysis (starting material remaining) or messy baselines.

The classical reaction involves a sulfonyl chloride (

The Core Problem: The Kinetic Race

You are running a race between two nucleophiles: your amine and adventitious water.

-

If Water wins: You get Sulfonic Acid (

), which is unreactive and kills your base. -

If Amine wins: You get the Sulfonamide.

Protocol 1.1: The "Dry" Method (Recommended for Small Scale)

Use this for valuable/scarce amines.

-

Solvent: Anhydrous DCM or THF (Must be dry; water content <50 ppm).

-

Base: Pyridine (3.0 equiv).

-

Why? Unlike Triethylamine (TEA), Pyridine acts as both a base and a nucleophilic catalyst , forming a reactive

-sulfonylpyridinium intermediate that is more susceptible to amine attack than the chloride itself.

-

-

Temperature:

to RT. -

Procedure:

Protocol 1.2: The Biphasic Method (Schotten-Baumann)

Use this for scale-up or water-tolerant, unreactive amines.

-

Solvent: THF/Water (1:1) or DCM/Water.

-

Base:

or -

Mechanism: The inorganic base stays in the aqueous phase, scavenging the HCl. The reaction happens at the interface.

-

Advantage: Simple workup (acidify and filter).

Module 2: Troubleshooting Bis-Sulfonylation

Issue: You are reacting a primary amine (

The Cause: The product (mono-sulfonamide) is essentially an acid (

Visualizing the Competition

Figure 1: The pathway to bis-sulfonylation. The goal is to stop at the green node.

Corrective Protocol: The "Starvation" Tactic

To prevent the anion from meeting fresh sulfonyl chloride:

-

Stoichiometry: Use a slight excess of Amine (1.1 equiv), not Chloride.

-

Addition Rate: Add the Sulfonyl Chloride slowly (syringe pump or dropwise over 20 mins) to the amine solution. This ensures the concentration of electrophile is always low relative to the amine.

-

Temperature: Keep strictly at

. Bis-sulfonylation has a higher activation energy; keeping it cold favors the mono-product.

Module 3: The Unreactive Amine (Catalysis & Coupling)

Issue: Your amine is sterically hindered (e.g., tert-butyl amine) or electron-deficient (e.g., nitro-aniline), and the standard protocol yields <10%.

Strategy A: Nucleophilic Catalysis (DMAP)

Adding 4-Dimethylaminopyridine (DMAP) creates a "Super-Electrophile."

-

Mechanism: DMAP attacks the sulfonyl chloride to form an

-sulfonylpyridinium salt. This cationic species is highly reactive and transfers the sulfonyl group to your weak amine rapidly. -

Protocol Adjustment: Add 10-20 mol% DMAP to your Protocol 1.1 mixture. Do not use DMAP with primary amines if bis-sulfonylation is a concern (it accelerates that too).

Strategy B: The Buchwald-Hartwig Approach (Inverse Synthesis)

If you cannot make the bond via

-